2,5-dimethyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-furamide
Overview
Description
2,5-dimethyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-furamide is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with dimethyl groups and a sulfonyl phenyl piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-furamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Sulfonylation: The sulfonyl group is introduced by reacting the phenyl ring with sulfonyl chloride in the presence of a base like pyridine.
Piperazine Substitution: The piperazine moiety is attached through nucleophilic substitution reactions, often using piperazine and a suitable leaving group on the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic steps for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain high-purity product.
Quality Control: Rigorous testing to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols.
Major Products
Oxidation: Furanones, sulfoxides, or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted aromatic derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-dimethyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-furamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: Its derivatives may be used in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which 2,5-dimethyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-furamide exerts its effects involves:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-thiopheneamide: Similar structure but with a thiophene ring instead of a furan ring.
2,5-dimethyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-pyrroleamide: Contains a pyrrole ring instead of a furan ring.
Uniqueness
Furan Ring: The presence of the furan ring in 2,5-dimethyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-furamide provides unique electronic properties and reactivity compared to thiophene or pyrrole analogs.
Substitution Pattern: The specific substitution pattern on the furan ring and the sulfonyl phenyl piperazine moiety contributes to its distinct chemical and biological properties.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2,5-dimethyl-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]furan-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-13-12-17(14(2)25-13)18(22)19-15-4-6-16(7-5-15)26(23,24)21-10-8-20(3)9-11-21/h4-7,12H,8-11H2,1-3H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFYCXCATYXCTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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